molecular formula C14H17NO2 B047656 Tert-butyl 4-(2-propynylamino)benzoate CAS No. 112888-76-3

Tert-butyl 4-(2-propynylamino)benzoate

Cat. No. B047656
CAS RN: 112888-76-3
M. Wt: 231.29 g/mol
InChI Key: WCHCOTTZGIWYPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Tert-butyl 4-(2-propynylamino)benzoate" often involves intricate methods that result in highly functionalized molecules. For example, an efficient enantioselective synthesis involving an iodolactamization step has been described for producing a potent CCR2 antagonist, demonstrating the complexity and precision required in synthesizing such compounds (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by detailed spectroscopic and crystallographic studies. The hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine, for example, offers an avenue to ortho-bromoaniline derivatives, showcasing the manipulation of molecular structures for the synthesis of complex molecules (Marx & Rassat, 2002).

Chemical Reactions and Properties

Chemical reactions involving "this compound" derivatives demonstrate the compound's reactivity and versatility. Alkoxycarbonylation reactions, for instance, provide a method for attaching various ester groups to the propargyl backbone, highlighting the compound's chemical reactivity and potential for further functionalization (Olomucki & Gall, 2003).

Physical Properties Analysis

The physical properties of compounds similar to "this compound" are often deduced from their synthesis and molecular structure. For example, the solubility, melting point, and stability of the compound can be inferred from its functional groups and overall molecular architecture, as demonstrated in the synthesis and characterization of derivatives with various substituents.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for understanding the compound's behavior in various chemical environments. Studies on the metalation of derivatives and the influence of substituents on regiocontrol highlight the nuanced chemical behavior and reactivity patterns of these compounds (Thornton & Jarman, 1990).

Scientific Research Applications

  • Catalytic Alkylation : Tert-butyl 4-(2-propynylamino)benzoate is used in catalytic alkylation processes. For instance, iron(III) amine-bis(phenolate) complexes are employed for C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides, yielding good to excellent cross-coupled products in diethyl ether at room temperature (Qian, Dawe, & Kozak, 2011).

  • Synthesis of Antibiotics : Tert-butyl benzoates, including this compound, can be converted into derivatives for antibiotic synthesis. A key method involves the addition of organometallic species to cyclohexadienone, followed by allylic oxidation and decarboxylative aromatization (Sunasee & Clive, 2008).

  • Synthesis of Water-Soluble Stable Free Radicals : this compound derivatives are used in the synthesis of highly water-soluble stable free radicals, such as potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. These compounds show stability in water at various pH levels (Marx & Rassat, 2002).

  • Improving Photovoltaic Performance : Tert-butyl 4-C(61)-benzoate derivatives are used to enhance the performance of photovoltaic devices. Research has shown that devices based on these derivatives demonstrate varying levels of power conversion efficiency, highlighting their potential in solar energy applications (Liu et al., 2013).

  • Molecular Structure and Spectroscopic Analysis : Studies have been conducted to analyze the molecular structure and vibrational, UV, NMR, and other spectroscopic properties of tert-butyl benzoate derivatives. This research provides insight into the compound's electronic structure and chemical behavior (Mathammal et al., 2016).

Safety and Hazards

The safety information available indicates that Tert-butyl 4-(2-propynylamino)benzoate is classified under GHS07, with a signal word of "Warning" . Precautionary statement P261 is associated with this compound, which advises avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

tert-butyl 4-(prop-2-ynylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-5-10-15-12-8-6-11(7-9-12)13(16)17-14(2,3)4/h1,6-9,15H,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHCOTTZGIWYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435345
Record name tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112888-76-3
Record name tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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